molecular formula C20H16O3 B1217965 Cholanthrene-9,10-diol-7,8-epoxide CAS No. 111238-25-6

Cholanthrene-9,10-diol-7,8-epoxide

Cat. No.: B1217965
CAS No.: 111238-25-6
M. Wt: 304.3 g/mol
InChI Key: BQXVUFNOKKHIKA-ZGXWSNOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholanthrene-9,10-diol-7,8-epoxide is a critical metabolite of the potent carcinogen 3-methylcholanthrene-2-one (3MC-2-one). It is formed via metabolic activation through a bay-region diol epoxidation pathway, a mechanism shared with other polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene (BP) . This diol epoxide is implicated in carcinogenicity due to its ability to form DNA adducts, leading to mutations and cellular transformation. Its structural configuration—a bay-region epoxide adjacent to vicinal diol groups—enhances electrophilic reactivity, enabling covalent binding to DNA nucleophilic sites .

Properties

CAS No.

111238-25-6

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

(6S,7R,8R,10S)-9-oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C20H16O3/c21-17-13-7-6-11-12-5-4-9-2-1-3-10(15(9)12)8-14(11)16(13)19-20(23-19)18(17)22/h1-3,6-8,17-22H,4-5H2/t17-,18+,19-,20+/m0/s1

InChI Key

BQXVUFNOKKHIKA-ZGXWSNOMSA-N

SMILES

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O

Isomeric SMILES

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@H]5O)O

Canonical SMILES

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O

Synonyms

cholanthrene-9,10-diol-7,8-epoxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Benzo(a)pyrene Diol Epoxides

Structural and Metabolic Similarities

Both Cholanthrene-9,10-diol-7,8-epoxide and BP-derived diol epoxides (e.g., BPDE) feature bay-region epoxides, where the epoxide group is adjacent to a diol moiety. This configuration is critical for their carcinogenicity, as it facilitates DNA adduct formation . However, stereochemical differences influence their biological activity. For example, BP diol epoxide 1 (7β,8α-dihydroxy-9β,10β-epoxide) and diol epoxide 2 (7β,8α-dihydroxy-9α,10β-epoxide) exhibit distinct mutagenic profiles due to stereoisomerism . Similarly, Cholanthrene’s diol epoxide exists as diastereomers, though specific stereochemical data remain less characterized .

Stability and Reactivity

BP diol epoxide 1 is highly unstable in aqueous media (half-life: ~30 seconds), whereas diol epoxide 2 is more stable (half-life: 6–12 minutes) . The reactivity of both compounds is driven by their electrophilic epoxide groups, though steric and electronic differences may modulate their DNA-binding efficiency .

Mutagenic and Cytotoxic Activity

BP diol epoxide 1 shows higher mutagenicity in Salmonella typhimurium strains (1.5–4× more potent than diol epoxide 2) but lower activity in mammalian V79 cells . In contrast, Cholanthrene’s metabolite is linked to carcinogenicity through indirect evidence, such as metabolic activation pathways and structural analogy to BPDE . Both compounds exhibit significant cytotoxicity in V79 cells, with BP diol epoxides 1 and 2 being >40× more cytotoxic than non-bay-region epoxides .

Carcinogenic Potential

BP diol epoxides induce malignant transformation in human bronchial epithelial cells (e.g., 16HBE) and form tumors in nude mice . This compound is implicated in the carcinogenicity of 3MC-2-one, with studies suggesting its role in DNA adduct formation and tumor initiation .

Comparative Data Tables

Table 1: Mutagenicity and Cytotoxicity Profiles

Compound Mutagenicity (TA98 Strain) Mutagenicity (V79 Cells) Cytotoxicity (V79 Cells)
BP Diol Epoxide 1 High Low High
BP Diol Epoxide 2 Moderate High Moderate
This compound Not reported Inferred high Inferred high

Table 2: Stability and Metabolic Activation

Compound Half-life (Aqueous) Metabolic Pathway
BP Diol Epoxide 1 30 seconds Bay-region diol epoxidation
BP Diol Epoxide 2 6–12 minutes Bay-region diol epoxidation
This compound Not reported Bay-region diol epoxidation

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